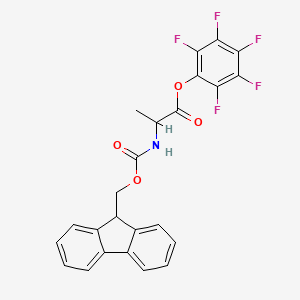

Fmoc-L-alanine pentafluorophenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-L-alanine pentafluorophenyl ester: is a chemical compound with the empirical formula C24H16F5NO4 and a molecular weight of 477.38 g/mol . It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to form stable amide bonds . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect the amino group of amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-L-alanine pentafluorophenyl ester typically involves the reaction of Fmoc-L-alanine with pentafluorophenyl trifluoroacetate . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane . The resulting product is then purified by recrystallization or chromatography to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-alanine pentafluorophenyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution . The ester group is highly reactive towards nucleophiles, making it suitable for coupling reactions in peptide synthesis .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases like triethylamine and nucleophiles such as amines . The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide (DMF) under mild conditions .

Major Products: The major products formed from reactions involving this compound are peptides with amide bonds . The Fmoc group is removed under basic conditions, such as treatment with piperidine, to yield the free amino group .

Scientific Research Applications

Chemistry: In chemistry, Fmoc-L-alanine pentafluorophenyl ester is extensively used in the synthesis of peptides and proteins . It serves as a key intermediate in the preparation of complex peptide sequences through SPPS .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions . It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine: In medicine, this compound is utilized in the synthesis of peptide-based pharmaceuticals . It plays a crucial role in the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the large-scale production of peptides for research and therapeutic purposes . It is also employed in the manufacture of diagnostic reagents and biochemical assays .

Mechanism of Action

The mechanism of action of Fmoc-L-alanine pentafluorophenyl ester involves the formation of stable amide bonds through nucleophilic substitution reactions . The ester group reacts with nucleophiles, such as amines, to form amide bonds, which are essential for peptide synthesis . The Fmoc group protects the amino group during the synthesis and is removed under basic conditions to yield the free amino group .

Comparison with Similar Compounds

- Fmoc-L-valine pentafluorophenyl ester

- Fmoc-L-lysine (Boc)-pentafluorophenyl ester

- Fmoc-N-methyl-L-alanine pentafluorophenyl ester

Uniqueness: Fmoc-L-alanine pentafluorophenyl ester is unique due to its specific reactivity and stability in peptide synthesis . Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of peptide synthesis applications . Its ability to form stable amide bonds and its compatibility with various nucleophiles make it a valuable tool in both research and industrial settings .

Biological Activity

Fmoc-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp) is a derivative of L-alanine that has garnered attention in peptide synthesis and medicinal chemistry due to its unique properties and biological activities. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H16F5NO4

- Molecular Weight : 441.38 g/mol

- CAS Number : 11059856

- Density : 1.3 g/cm³

- Boiling Point : 544.1 °C at 760 mmHg

This compound acts primarily as an active ester in peptide synthesis. The pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amino acids during coupling reactions. This property is crucial for solid-phase peptide synthesis (SPPS), where efficiency and selectivity are paramount.

Antimicrobial Properties

Research indicates that fluorinated compounds, including Fmoc derivatives, exhibit significant antimicrobial activity. The presence of fluorine atoms can enhance lipophilicity and alter membrane permeability, which may contribute to their efficacy against various bacterial strains. For instance, studies have shown that fluorinated amino acids can disrupt bacterial cell membranes, leading to increased cell lysis and death .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to compete with them for binding sites on enzymes. For example, certain studies have demonstrated that fluorinated amino acids can inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as energy production and biosynthesis .

Applications in Peptide Synthesis

This compound is widely used in SPPS due to its stability and reactivity. It serves as a building block for synthesizing peptides with specific biological activities. The advantages of using Fmoc protection include:

- Orthogonality : The Fmoc group can be selectively removed under mild conditions without affecting other protecting groups.

- Reduced Racemization : The use of pentafluorophenyl esters minimizes racemization during coupling reactions, leading to higher yields of desired enantiomers .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various fluorinated amino acids, including Fmoc-L-alanine derivatives. The results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of their non-fluorinated counterparts .

Enzyme Inhibition Research

In another study focusing on enzyme inhibition, researchers synthesized a series of fluorinated amino acid derivatives, including this compound. These compounds were tested against key metabolic enzymes such as citrate synthase and aconitase. The results showed that specific derivatives could effectively inhibit these enzymes, demonstrating potential therapeutic applications in metabolic disorders .

Summary Table of Biological Activities

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXZXBGKOSXBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.